[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester
CAS No.:
Cat. No.: VC13764237
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O5 |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate |
| Standard InChI | InChI=1S/C13H22N2O5/c1-5-19-9(16)8-14-10(17)13(6-7-13)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,17)(H,15,18) |
| Standard InChI Key | YHKMTOYGLTZSPI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol. Its IUPAC name, ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate, reflects its structural complexity. The molecule features:
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A cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amine.
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A glycine residue linked via an amide bond.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₅ |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | Ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate |
| SMILES | CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C |
| InChIKey | YHKMTOYGLTZSPI-UHFFFAOYSA-N |
| PubChem CID | 86747568 |
The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The cyclopropane ring introduces steric constraints, influencing conformational stability.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized from 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid, which undergoes activation (e.g., via mixed anhydride or carbodiimide methods) before coupling with ethyl glycinate. Key steps include:
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Boc Protection: Introduction of the Boc group to the cyclopropane-1-carboxylic acid derivative.
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Amide Bond Formation: Reaction with ethyl glycinate using coupling agents like HOBt/DCC.
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Purification: Chromatographic isolation to achieve high purity .
Industrial-Scale Production
A scaled-up procedure described for analogous Boc-protected esters involves:
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Dissolving intermediates in acetonitrile.
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Alkylation with reagents like 2-iodoethanol in the presence of sodium carbonate.
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Purification via solvent extraction and column chromatography .
Applications in Organic Synthesis
Peptide Synthesis
The compound acts as a building block for introducing cyclopropane motifs into peptides. The Boc group ensures amine protection during solid-phase synthesis, while the ethyl ester facilitates solubility in organic solvents . Post-synthesis, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), and the ester is hydrolyzed to yield free carboxylic acids .
Bioactive Molecule Development
Cyclopropane-containing compounds exhibit unique pharmacokinetic properties due to ring strain and rigidity. This ester has been utilized in synthesizing protease inhibitors and receptor antagonists, where the cyclopropane moiety enhances binding affinity.
Physicochemical Properties
Solubility and Stability
The ethyl ester group confers lipophilicity, making the compound soluble in dichloromethane, ethyl acetate, and acetonitrile . It remains stable under neutral and basic conditions but hydrolyzes in acidic or aqueous environments .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (octanol-water) | 1.76 (XLOGP3) |
| TPSA (Topological PSA) | 90.65 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 9 |
Computational models suggest moderate bioavailability (Bioavailability Score: 0.55) but poor blood-brain barrier permeability .
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